molecular formula C23H20N2OS B4829335 3-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 22312-41-0

3-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B4829335
CAS No.: 22312-41-0
M. Wt: 372.5 g/mol
InChI Key: ZGRZAKRILHCXJJ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its biological activity, and two 4-methylphenyl groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the 4-methylphenyl groups and the sulfanyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

3-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially modulating their activity. The 4-methylphenyl groups and the sulfanyl group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-2-one: Similar structure but with a different position of the quinazolinone core.

    3-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-6-one: Another isomer with a different position of the quinazolinone core.

    3-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-8-one: Yet another isomer with a different position of the quinazolinone core.

Uniqueness

The uniqueness of 3-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its isomers. This unique structure may lead to different reactivity, binding affinities, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-16-7-11-18(12-8-16)15-27-23-24-21-6-4-3-5-20(21)22(26)25(23)19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRZAKRILHCXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22312-41-0
Record name 2-((4-METHYLBENZYL)THIO)-3-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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